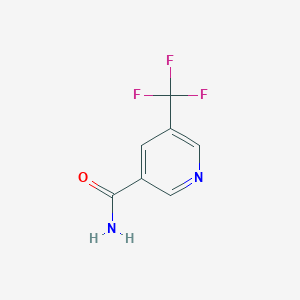

5-(TRifluoromethyl)pyridine-3-carboxamide

Description

BenchChem offers high-quality 5-(TRifluoromethyl)pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(TRifluoromethyl)pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-4(6(11)13)2-12-3-5/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPCLQQKRKZJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Trifluoromethyl)pyridine-3-carboxamide: Technical Profile & Synthetic Utility

This guide provides an in-depth technical analysis of 5-(Trifluoromethyl)pyridine-3-carboxamide , a critical fluorinated building block in modern medicinal chemistry.

Executive Summary

5-(Trifluoromethyl)pyridine-3-carboxamide (often referred to as 5-(Trifluoromethyl)nicotinamide ) represents a "privileged scaffold" in drug discovery. It combines the hydrogen-bonding capability of the nicotinamide moiety (vitamin B3 analog) with the metabolic stability and lipophilicity modulation of the trifluoromethyl group. This motif is increasingly prevalent in inhibitors targeting voltage-gated sodium channels (e.g., Nav1.8) and nuclear receptors (e.g., RORγ), where the electron-withdrawing CF₃ group tunes the pKa of the pyridine nitrogen and alters the electronic landscape of the amide.

Physicochemical Profile

The introduction of a trifluoromethyl group at the C5 position significantly alters the physicochemical properties compared to the parent nicotinamide. The CF₃ group lowers the basicity of the pyridine nitrogen, reducing the likelihood of protonation at physiological pH, which can improve membrane permeability.

Table 1: Key Chemical Properties

| Property | Value / Description | Note |

| Chemical Name | 5-(Trifluoromethyl)pyridine-3-carboxamide | IUPAC |

| Synonyms | 5-(Trifluoromethyl)nicotinamide | Common usage |

| Molecular Formula | C₇H₅F₃N₂O | - |

| Molecular Weight | 190.12 g/mol | - |

| CAS Number | Not widely listed as commodity chemical; see Acid precursor 131747-40-5 | The acid is the primary commercial entry point.[1] |

| Physical State | White to off-white solid | Typical for nicotinamides |

| Melting Point | ~180–200 °C (Predicted) | Acid precursor MP is 184–189 °C [1]. |

| Predicted LogP | ~0.6 – 0.8 | More lipophilic than nicotinamide (LogP -0.37). |

| pKa (Pyridine N) | < 2.0 (Estimated) | CF₃ is strongly electron-withdrawing, reducing basicity. |

| H-Bond Donors | 1 (Amide NH₂) | - |

| H-Bond Acceptors | 3 (Pyridine N, Amide O, F atoms) | - |

Synthetic Architectures

The synthesis of 5-(trifluoromethyl)pyridine-3-carboxamide typically proceeds through two primary vectors: the functionalization of the commercially available carboxylic acid or the cyanation of the halogenated precursor.

Diagram 1: Synthetic Pathways

The following diagram outlines the two most robust routes to the target scaffold.

Caption: Figure 1. Convergent synthetic pathways from acid or halo-pyridine precursors.

Reactivity & Functionalization

The 5-(trifluoromethyl)pyridine-3-carboxamide core is not merely an endpoint; it is a versatile intermediate. The amide group serves as a handle for further derivatization, while the pyridine ring allows for site-selective functionalization.

Key Transformations:

-

Dehydration to Nitrile: Treatment with POCl₃ or trifluoroacetic anhydride (TFAA) converts the amide to the nitrile, a precursor for tetrazoles or amines.

-

Hoffmann Rearrangement: Reaction with bromine/NaOH or iodobenzene diacetate converts the carboxamide to the primary amine (3-amino-5-trifluoromethylpyridine), a high-value aniline surrogate.

-

Ortho-Lithiation: The directing group ability of the amide (or its lithiated species) allows for functionalization at the C4 position, enabling the synthesis of highly substituted pyridines [2].

Diagram 2: Divergent Reactivity Profile

Caption: Figure 2. Functionalization vectors for the carboxamide scaffold.

Experimental Protocol: Synthesis from Acid Precursor

Note: This protocol is adapted from standard methodologies for nicotinamide synthesis [3].

Objective: Conversion of 5-(trifluoromethyl)nicotinic acid to 5-(trifluoromethyl)nicotinamide.

Reagents:

-

5-(Trifluoromethyl)nicotinic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂) (3.0 equiv)

-

Ammonium hydroxide (28% NH₃ in H₂O) or NH₃ gas

-

Dichloromethane (DCM) (anhydrous)

-

DMF (catalytic amount)

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 5-(trifluoromethyl)nicotinic acid in anhydrous DCM (0.2 M).

-

Chlorination: Add thionyl chloride dropwise, followed by 1-2 drops of DMF. Heat the mixture to reflux (approx. 40°C) for 2–3 hours. Monitor by TLC (methanol quench) until the starting acid is consumed.[2]

-

Concentration: Cool the reaction to room temperature and concentrate in vacuo to remove excess SOCl₂ and solvent. Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles. The crude acid chloride is used immediately.

-

Amidation: Dissolve the crude residue in fresh anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add aqueous ammonium hydroxide (excess) or bubble ammonia gas through the solution for 30 minutes. A precipitate typically forms.

-

Workup: Stir at room temperature for 1 hour. Dilute with water and extract with ethyl acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from ethanol/water or purify via silica gel chromatography (EtOAc/Hexanes gradient) to yield the target carboxamide.

Medicinal Chemistry Applications

The 5-(trifluoromethyl)pyridine-3-carboxamide moiety is a potent tool for "Scaffold Hopping."

-

Bioisosterism: It serves as a bioisostere for 3-chlorobenzamide or 3-methylbenzamide. The CF₃ group occupies a similar volume to an isopropyl group but with inverted electronic properties.

-

Metabolic Stability: The CF₃ group blocks metabolic oxidation at the C5 position, a common clearance pathway for pyridine drugs.

-

Target Classes:

-

Nav1.8 Inhibitors: Used in the design of peripherally restricted analgesics, where the amide participates in critical H-bond interactions within the channel pore [4].

-

RORγ Inverse Agonists: The scaffold provides the necessary polarity and geometry to interact with the nuclear receptor ligand-binding domain [5].

-

Safety & Handling

-

Hazards: The compound and its acid precursor are irritants (H315, H319, H335). The acid chloride intermediate is corrosive and moisture-sensitive.

-

Fluorine Safety: While the CF₃ group is chemically stable, combustion can release toxic hydrogen fluoride (HF).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

-

Sigma-Aldrich. 5-(Trifluoromethyl)pyridine-3-carboxylic acid Product Sheet. CAS 131747-40-5.[3] Link

-

Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of (Trifluoromethyl)pyridines. European Journal of Organic Chemistry.[4]

-

Sokolenko, T. M., & Yagupolskii, Y. L. (2024).[4][5] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.[4][5][6][7][8][9][10] Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30. Link

-

Cortez, A., et al. (2020). Pyridine carboxamide compounds for inhibiting Nav1.8. World Intellectual Property Organization, WO2020014246A1. Link

-

Gege, C., et al. (2019). Ror-gamma inhibitors. World Intellectual Property Organization, WO2019063748A1. Link

Sources

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 3. 5-(Trifluoromethyl)nicotinic acid [jinonpharma.com]

- 4. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. scispace.com [scispace.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2020014246A1 - Pyridine carboxamide compounds for inhibiting nav1.8 - Google Patents [patents.google.com]

- 8. WO2019063748A1 - Ror-gamma inhibitors - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US20250084112A1 - Chemical Compounds Useful for Inhibiting Nav1.8 Voltage-Gated Sodium Channels and Treating Nav1.8 Mediated Diseases - Google Patents [patents.google.com]

The Ascendant Therapeutic Potential of 5-(Trifluoromethyl)pyridine-3-carboxamide Derivatives: A Technical Guide

Introduction: The Strategic Importance of the 5-(Trifluoromethyl)pyridine-3-carboxamide Scaffold

In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a bioactive compound.[1][2] When appended to a pyridine ring, a privileged heterocycle in numerous pharmaceuticals and natural products, the resulting trifluoromethylpyridine moiety presents a versatile building block for the development of novel therapeutic and crop protection agents.

This technical guide focuses on a specific and increasingly significant subclass: 5-(Trifluoromethyl)pyridine-3-carboxamide derivatives. The carboxamide linkage at the 3-position of the pyridine ring provides a crucial handle for introducing diverse chemical functionalities, allowing for the fine-tuning of biological activity and target specificity. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships of these promising compounds. Furthermore, it offers detailed experimental protocols to facilitate the practical application of this knowledge in a laboratory setting.

Synthetic Strategies: Assembling the Core Scaffold

The synthesis of 5-(Trifluoromethyl)pyridine-3-carboxamide derivatives typically involves a multi-step process, beginning with the construction of a suitably substituted trifluoromethylpyridine precursor. A common and crucial intermediate is 2,3-dichloro-5-(trifluoromethyl)pyridine, which offers reactive sites for subsequent functionalization.

Synthesis of Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine

Several routes to this key intermediate have been reported, often starting from more readily available materials like 3-picoline or 2-chloro-5-(trifluoromethyl)pyridine.[3]

Route 1: From 2-Chloro-5-trifluoromethylpyridine

A common laboratory-scale preparation involves the direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine.

-

Reaction: 2-chloro-5-(trifluoromethyl)pyridine is heated with a chlorinating agent, such as chlorine gas, in the presence of a catalyst like ferric chloride.[4]

-

Conditions: The reaction is typically carried out at elevated temperatures (150-170°C) for an extended period (e.g., 18 hours).[4]

-

Work-up: The reaction mixture is quenched with water, and the organic product is separated, dried, and purified by distillation.[4]

Route 2: From 2,3-dichloro-5-trichloromethylpyridine

This method involves a halogen exchange reaction.

-

Reaction: 2,3-dichloro-5-trichloromethylpyridine is treated with a fluorinating agent, such as anhydrous hydrogen fluoride, often in the presence of a catalyst.[4]

-

Conditions: The reaction can be performed in a polyethylene reactor, with careful temperature control.[4]

-

Work-up: The reaction mixture is filtered, neutralized, and the product is extracted with an organic solvent, dried, and concentrated under reduced pressure.[4]

Formation of the Carboxamide Linkage

Once the trifluoromethylpyridine core is synthesized, the carboxamide bond is typically formed through standard amide coupling reactions. A general workflow is depicted below:

Caption: General workflow for the synthesis of 5-(Trifluoromethyl)pyridine-3-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-5-(trifluoromethyl)nicotinamide

This protocol outlines the synthesis of a generic N-aryl-5-(trifluoromethyl)nicotinamide, a common structural motif in this class of compounds.

Step 1: Synthesis of 5-(Trifluoromethyl)nicotinic acid

-

To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Bubble dry carbon dioxide gas through the solution for 2 hours.

-

Allow the reaction to warm to room temperature and quench with water.

-

Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(trifluoromethyl)nicotinic acid, which can be used in the next step without further purification.

Step 2: Amide Coupling

-

To a solution of 5-(trifluoromethyl)nicotinic acid (1.0 eq) in DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired aniline derivative (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-(trifluoromethyl)nicotinamide.

A Spectrum of Biological Activities

Derivatives of 5-(trifluoromethyl)pyridine-3-carboxamide have been investigated for a wide array of therapeutic applications, demonstrating significant activity against various pathogens and disease targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this scaffold, with many derivatives showing potent inhibitory activity against key oncogenic kinases.

Mechanism of Action: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[5] Its aberrant activation is a hallmark of many cancers. Several 5-(trifluoromethyl)pyrimidine derivatives, which share structural similarities with the pyridine-3-carboxamide core, have been designed as EGFR inhibitors.[5] These small molecules typically act by competing with ATP for binding to the intracellular kinase domain of EGFR, thereby preventing its autophosphorylation and the activation of downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways.[6]

Caption: Inhibition of the EGFR signaling pathway by 5-(Trifluoromethyl)pyridine-3-carboxamide derivatives.

Other Kinase Targets

Beyond EGFR, derivatives of the broader pyridine and pyrimidine carboxamide class have shown inhibitory activity against other kinases implicated in cancer, such as:

-

Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making its inhibition a promising strategy for cancer immunotherapy.[7]

-

Aurora Kinases: Essential for cell cycle regulation, and their overexpression is common in many tumors.[8]

Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Trifluoromethylpyrimidine derivative | A549 (Lung) | 0.35 | [9] |

| Pyridine-dicarboxamide derivative | HCT-116 (Colon) | 6 | [10] |

| Pyridine-dicarboxamide derivative | HuH-7 (Liver) | 4.5 | [10] |

| N-Phenyl-4-(trifluoromethyl)quinazoline-2-amine | LNCaP (Prostate) | 4.51 | [11] |

| Nicotinamide derivative | SW620 (Colon) | 0.61 | [8] |

Antifungal Activity

The 5-(trifluoromethyl)pyridine-3-carboxamide scaffold is also a promising framework for the development of novel antifungal agents.

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

A primary mechanism of action for many carboxamide-based fungicides is the inhibition of succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain.[7][12][13] SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[7][14] By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these inhibitors block the electron transport chain, thereby disrupting fungal respiration and leading to cell death.[4][13]

Sources

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. nbinno.com [nbinno.com]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-(Trifluoromethyl)pyridine-3-carboxamide: A Guide to Structural Elucidation

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(Trifluoromethyl)pyridine-3-carboxamide, a key heterocyclic building block in modern chemical research. Trifluoromethyl-substituted pyridines are crucial motifs in numerous agrochemical and pharmaceutical agents, making their unambiguous characterization essential.[1][2] This document, designed for researchers, chemists, and drug development professionals, synthesizes theoretical principles with practical, field-proven methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral features and providing self-validating experimental protocols, this guide serves as an authoritative resource for the structural verification and quality control of this important chemical entity.

Molecular Structure and Spectroscopic Rationale

5-(Trifluoromethyl)pyridine-3-carboxamide possesses a unique electronic architecture that directly influences its spectroscopic signature. The molecule combines an electron-deficient pyridine ring with a potent electron-withdrawing trifluoromethyl (-CF₃) group and an amide (-CONH₂) group, which has both resonance and inductive effects. Understanding these intramolecular forces is paramount to predicting and interpreting the resulting spectra.

The primary objective of a multi-technique spectroscopic analysis is to create a self-validating data package where NMR confirms the carbon-hydrogen framework and electronic environment, IR identifies the key functional groups, and MS verifies the molecular weight and elemental composition.

Caption: Molecular structure of 5-(Trifluoromethyl)pyridine-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure in solution, revealing the connectivity and chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Expert Insights: Why ¹⁹F NMR is Crucial

For any fluorinated compound, ¹⁹F NMR is not just supplementary; it is essential. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe.[3] Its large chemical shift dispersion (~800 ppm) provides high resolution, making it exceptionally sensitive to subtle changes in the electronic environment.[3][4] For 5-(Trifluoromethyl)pyridine-3-carboxamide, a single peak in the ¹⁹F spectrum provides immediate confirmation of the trifluoromethyl group's integrity.

Predicted ¹H NMR Data

The proton NMR spectrum will show signals for the three aromatic protons on the pyridine ring and the two protons of the primary amide. The electron-withdrawing effects of the nitrogen atom, the -CF₃ group, and the -CONH₂ group will significantly deshield the ring protons, shifting them downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H2 | ~9.2 - 9.4 | Doublet (d) or Singlet (s) | Most deshielded proton, adjacent to the ring nitrogen. Expected small coupling to H6. |

| H6 | ~9.0 - 9.2 | Doublet (d) or Singlet (s) | Deshielded by proximity to nitrogen. Expected small coupling to H2. |

| H4 | ~8.6 - 8.8 | Singlet (s) or Triplet (t) | Positioned between two electron-withdrawing groups. May show small coupling to H2 and H6. |

| -CONH₂ | ~7.5 - 8.5 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. Protons are exchangeable with D₂O. |

Note: Predictions are based on typical values for substituted pyridines in DMSO-d₆. Actual values may vary.[5][6]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. A key feature will be the observation of coupling between fluorine and carbon (J-coupling), which is invaluable for confirming assignments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| C=O (Amide) | ~165 - 170 | Singlet (s) | Typical range for a primary amide carbonyl. |

| C2, C6 | ~150 - 155 | Singlet (s) | Carbons adjacent to the ring nitrogen appear at a low field. |

| C4 | ~135 - 140 | Singlet (s) | Aromatic carbon chemical shift. |

| C3 | ~130 - 135 | Singlet (s) | Carbon attached to the amide group. |

| C5 | ~125 - 130 | Quartet (q) | Carbon attached to the -CF₃ group will show coupling to the three fluorine atoms (²JCF). |

| -CF₃ | ~120 - 125 | Quartet (q) | The trifluoromethyl carbon signal is split into a quartet by one-bond coupling to the three fluorine atoms (¹JCF). |

Note: Predictions are based on general chemical shift ranges and data for related structures.[7][8][9]

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to be very simple, providing a clean diagnostic signal.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -CF₃ | -60 to -65 | Singlet (s) | A single peak is expected as there are no adjacent ¹H or ¹⁹F nuclei to couple with. Referenced against CFCl₃ at 0 ppm.[10][11] |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: Dissolve 5-10 mg of 5-(Trifluoromethyl)pyridine-3-carboxamide in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[12]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required for good signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a fast experiment due to the high sensitivity of the ¹⁹F nucleus.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[13]

Expert Insights: The Diagnostic Power of Amide and CF₃ Bands

While the aromatic region provides useful information, the most diagnostic peaks for 5-(Trifluoromethyl)pyridine-3-carboxamide are the amide and trifluoromethyl vibrations. The primary amide gives rise to a characteristic pair of N-H stretching bands and a strong C=O (Amide I) band. Concurrently, the C-F bonds of the trifluoromethyl group produce very strong, often complex, absorption bands in the 1350-1100 cm⁻¹ region.[14] The presence of all these bands provides compelling evidence for the compound's identity.

Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amide) | 3350 - 3180 | Medium-Strong | Primary amides typically show two bands (asymmetric and symmetric stretching). |

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium | Characteristic of sp² C-H bonds on the pyridine ring.[14] |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong | The position can be influenced by hydrogen bonding. |

| N-H Bend (Amide II) | 1640 - 1590 | Medium-Strong | Bending vibration of the N-H bond. |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium | Multiple bands are expected from the pyridine ring vibrations. |

| C-F Stretch (-CF₃) | 1350 - 1100 | Very Strong | Often appears as multiple strong, sharp bands, highly characteristic of the CF₃ group. |

| C-N Stretch | 1400 - 1200 | Medium | Amide C-N stretching vibration. |

Note: Predictions are based on standard IR correlation tables and literature values for similar compounds.[15][16]

Experimental Protocol: FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for solid samples, requiring minimal preparation.[13]

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract the spectral contribution of air (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid 5-(Trifluoromethyl)pyridine-3-carboxamide powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

-

Data Analysis: The software automatically performs a background subtraction. Identify and label the key absorption peaks corresponding to the functional groups.

Caption: Workflow for solid-state analysis using FTIR-ATR.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Expert Insights: Choosing the Right Ionization Technique

For a molecule like 5-(Trifluoromethyl)pyridine-3-carboxamide, which is polar and has a nitrogen atom that is easily protonated, Electrospray Ionization (ESI) is the ideal technique. ESI is a soft ionization method that typically yields an abundant protonated molecular ion ([M+H]⁺), making molecular weight determination straightforward and minimizing complex fragmentation in the initial analysis.[17][18]

Predicted Mass Spectrum Data

-

Molecular Formula: C₇H₅F₃N₂O

-

Monoisotopic Mass: 190.0354 g/mol

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 191.0427 | The protonated molecular ion; expected to be the base peak in ESI positive mode. |

| [M+Na]⁺ | 213.0247 | A common adduct observed in ESI-MS. |

| [M-NH₂]⁺ | 174.0323 | A potential fragment resulting from the loss of the amino group from the amide. |

| [M-CONH₂]⁺ | 146.0268 | A potential fragment corresponding to the loss of the entire carboxamide group. |

Note: Fragmentation will be more prominent in techniques like Electron Ionization (EI) or with tandem MS (MS/MS) experiments.[19][20]

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

-

Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions like [M+H]⁺.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

-

Data Analysis: Determine the m/z of the most abundant ions and compare them with the calculated exact masses for the expected species to confirm the elemental composition.

Caption: General workflow for molecular weight determination by ESI-MS.

Conclusion

The structural elucidation of 5-(Trifluoromethyl)pyridine-3-carboxamide is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the atomic framework and electronic structure. FTIR spectroscopy serves as a rapid and definitive method to confirm the presence of critical amide and trifluoromethyl functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Together, these three analytical pillars provide a robust and self-validating dataset essential for confirming the identity, purity, and structural integrity of this valuable chemical compound in any research or development setting.

References

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, Pyridine-d5, simulated) (NP0013165). Available at: [Link]

-

J&K Scientific. 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for various trifluoromethyl-containing compounds. Available at: [Link]

-

University of Potsdam. 19Flourine NMR. Available at: [Link]

-

ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. Available at: [Link]

-

ResearchGate. NMR spectroscopy data (pyridine-d5) for compound 3. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

PubChemLite. 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide. Available at: [Link]

-

Michigan State University. 19F NMR Reference Standards. Available at: [Link]

-

Park, H. S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

PubMed. Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone. Available at: [Link]

-

Slideshare. Nmr spectroscopy of fluorine 19. Available at: [Link]

-

Khan, I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. Available at: [Link]

-

Sangeetha, R., et al. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. International Journal of ChemTech Research. Available at: [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0069722). Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Agilent. A Comprehensive Guide to FTIR Analysis. Available at: [Link]

-

ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. Available at: [Link]

-

NIST WebBook. Pyridine, 3-(trifluoromethyl)- Mass Spectrum. Available at: [Link]

-

mzCloud. 3 Dimethylamino N hydroxy 5 trifluoromethyl pyridine 2 carboximidamide. Available at: [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0074798). Available at: [Link]

-

ACS Publications. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Available at: [Link]

-

Al-Ogaidi, I., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Heliyon. Available at: [Link]

-

PubMed. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Available at: [Link]

-

Mary, Y. S., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Yuniarti, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

BioResources. Investigation of the chemical structure of carboxylated and carboxymethylated fibers from waste paper via XRD and FTIR analysis. Available at: [Link]

-

NIST WebBook. Pyridine, 3-(trifluoromethyl)- Gas phase ion energetics data. Available at: [Link]

-

mzCloud. Niflumic acid. Available at: [Link]

-

University of California, Davis. 13C Chemical Shift Table. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information - 19F NMR spectrum of compound 3a. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. rsc.org [rsc.org]

- 11. colorado.edu [colorado.edu]

- 12. chem.washington.edu [chem.washington.edu]

- 13. A Comprehensive Guide to FTIR Analysis | アジレント [agilent.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of the chemical structure of carboxylated and carboxymethylated fibers from waste paper via XRD and FTIR analysis :: BioResources [bioresources.cnr.ncsu.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyridine, 3-(trifluoromethyl)- [webbook.nist.gov]

- 20. mzCloud – Niflumic acid [mzcloud.org]

A Comprehensive Technical Guide to the Solubility of 5-(Trifluoromethyl)pyridine-3-carboxamide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 5-(Trifluoromethyl)pyridine-3-carboxamide, a compound of significant interest in medicinal chemistry and agrochemical research.[1][2][3] Drawing upon established principles of physical chemistry and best practices in experimental design, this document offers both theoretical insights and practical methodologies for the accurate determination and interpretation of its solubility in various solvent systems. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability, making it a valuable substituent in medicinal chemistry.[4]

Guiding Principles: Understanding the Solubility of 5-(Trifluoromethyl)pyridine-3-carboxamide

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy.[5][6] For 5-(Trifluoromethyl)pyridine-3-carboxamide, its solubility is governed by a complex interplay of its molecular structure and the properties of the solvent. The presence of the electron-withdrawing trifluoromethyl group, the aromatic pyridine ring, and the hydrogen-bonding capable carboxamide functional group all contribute to its solubility profile.

Key molecular features influencing solubility include:

-

Trifluoromethyl Group (-CF3): This group significantly increases the lipophilicity of the molecule, which can enhance its solubility in nonpolar organic solvents.[4]

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

-

Carboxamide Group (-CONH2): This functional group is capable of both donating and accepting hydrogen bonds, which generally favors solubility in polar and protic solvents.

The general principle of "like dissolves like" is a useful starting point for predicting solubility. However, the multifunctional nature of 5-(Trifluoromethyl)pyridine-3-carboxamide necessitates empirical determination for accurate characterization.

Illustrative Solubility Profile of 5-(Trifluoromethyl)pyridine-3-carboxamide

While specific experimental data for 5-(Trifluoromethyl)pyridine-3-carboxamide is not widely published, the following table provides a representative, illustrative solubility profile based on the expected behavior of similar chemical structures. Researchers are strongly advised to determine the solubility experimentally for their specific applications.

| Solvent | Solvent Type | Expected Solubility (mg/mL) at 25°C |

| Water | Polar Protic | Low |

| Methanol | Polar Protic | Moderate to High |

| Ethanol | Polar Protic | Moderate |

| Acetone | Polar Aprotic | Moderate |

| Acetonitrile | Polar Aprotic | Moderate |

| Dichloromethane (DCM) | Nonpolar | Low to Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |

| Ethyl Acetate | Moderately Polar | Low to Moderate |

| Hexanes | Nonpolar | Very Low |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[7] This protocol provides a reliable and reproducible means of establishing the saturation point of 5-(Trifluoromethyl)pyridine-3-carboxamide in a given solvent.

Materials and Equipment

-

5-(Trifluoromethyl)pyridine-3-carboxamide (solid)

-

Selected solvents of high purity

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 5-(Trifluoromethyl)pyridine-3-carboxamide to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[6]

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining undissolved microparticles.[5]

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 5-(Trifluoromethyl)pyridine-3-carboxamide. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[5][8]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility Measurements

Several factors can impact the accuracy and reproducibility of solubility measurements. Careful control of these variables is essential for obtaining reliable data.

-

Temperature: Solubility is generally temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is crucial.[7]

-

pH (for aqueous solutions): For ionizable compounds, the pH of the aqueous medium can significantly affect solubility. It is recommended to measure solubility in buffered solutions at different pH values to construct a pH-solubility profile.[8]

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.[7]

-

Solid-State Properties: The crystalline form (polymorph) of the compound can influence its solubility. It is important to characterize the solid form used in the solubility studies.[5]

Conclusion

The solubility of 5-(Trifluoromethyl)pyridine-3-carboxamide is a fundamental property that dictates its utility in various scientific and industrial applications. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a representative solubility profile, and a detailed experimental protocol for its accurate determination. By adhering to the methodologies outlined herein, researchers can obtain high-quality solubility data that will inform rational decision-making in drug discovery, formulation development, and process chemistry.

References

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]

-

solubility experimental methods.pptx. (n.d.). SlideShare. [Link]

-

SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). SlideShare. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. (2020, February 3). ResearchGate. [Link]

-

2-Amino-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid. (2025, October 15). United States Environmental Protection Agency. [Link]

-

Synthesis of 6‐trifluoromethyl pyridine derivatives. (n.d.). ResearchGate. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. (2022, April 11). ACS Publications. [Link]

- EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents. (n.d.).

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). ChemRxiv. [Link]

-

5-methyl-2-(trifluoromethyl)pyridine-3-carboxylic acid - C8H6F3NO2 | CSSB00010135094. (n.d.). ChemSrc. [Link]

-

CF3 - Pyridine Compounds PRODUCTS LIST. (n.d.). Ihara Chemical Industry Co., Ltd.[Link]

-

Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (2025, August 10). ResearchGate. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. solubility experimental methods.pptx [slideshare.net]

Methodological & Application

Synthesis of 5-(Trifluoromethyl)pyridine-3-carboxamide analogs for antibacterial screening

Abstract & Rationale

This application note details the optimized synthetic route and biological evaluation protocol for 5-(trifluoromethyl)pyridine-3-carboxamide analogs. This scaffold represents a "privileged structure" in medicinal chemistry, leveraging the specific bioisosteric properties of the trifluoromethyl (

Why this Scaffold?

-

Metabolic Stability: The

group at the C5 position blocks metabolic oxidation (P450 metabolism) common at the pyridine ring's susceptible positions, significantly extending in vivo half-life compared to non-fluorinated nicotinamides. -

Electronic Modulation: The strong electron-withdrawing nature of

lowers the pKa of the pyridine nitrogen, altering hydrogen bond acceptor capability and membrane permeability. -

Lipophilicity: Introduction of fluorine increases LogP, enhancing penetration through the lipid-rich membranes of Gram-negative bacteria (e.g., Pseudomonas aeruginosa, E. coli).

Chemical Synthesis Protocol

Objective: High-yield synthesis of diverse amide analogs suitable for structure-activity relationship (SAR) screening.

Retrosynthetic Analysis

The most robust disconnection is the amide bond formation between commercially available 5-(trifluoromethyl)nicotinic acid and various primary/secondary amines. While acid chlorides (via

Reagents & Materials

-

Starting Material: 5-(Trifluoromethyl)pyridine-3-carboxylic acid (CAS: 80194-69-0).

-

Amine Partners: Diverse set (e.g., benzylamines, anilines, aliphatic amines).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).[3]

Step-by-Step Synthesis Protocol (Standardized for 1.0 mmol scale)

-

Activation:

-

In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-(trifluoromethyl)nicotinic acid (191 mg, 1.0 mmol, 1.0 eq) in anhydrous DMF (3.0 mL).

-

Add DIPEA (520

L, 3.0 mmol, 3.0 eq). -

Add HATU (456 mg, 1.2 mmol, 1.2 eq) in one portion.

-

Observation: The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15 minutes to generate the activated OAt-ester species.

-

-

Coupling:

-

Add the specific Amine (

) (1.1 mmol, 1.1 eq) dropwise or as a solution in 1 mL DMF. -

Stir the reaction mixture at RT for 4–16 hours.

-

Monitoring: Check reaction progress via LC-MS or TLC (Mobile phase: 50% EtOAc/Hexanes). The activated ester intermediate often appears on LC-MS; ensure conversion to product mass

.

-

-

Workup (DMF Removal):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (30 mL).

-

Critical Step: Wash the organic layer with 5% LiCl solution (3 x 10 mL).

-

Why? LiCl dramatically increases the partitioning of DMF into the aqueous phase, preventing DMF contamination during concentration.

-

-

Wash with Saturated

(10 mL) to remove unreacted acid. -

Wash with Brine (10 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via automated flash chromatography (Silica gel).

-

Gradient: 0%

60% EtOAc in Hexanes. -

Lyophilize fractions to obtain the final amide as a white/off-white solid.

-

Workflow Visualization

The following diagram illustrates the logic flow from synthesis to screening, emphasizing the critical decision nodes.

Figure 1: Synthetic workflow for 5-(trifluoromethyl)pyridine-3-carboxamide library generation. Note the critical LiCl wash step for DMF removal.

Antibacterial Screening Protocol (MIC Assay)

Standard: CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).[4]

Assay Setup

-

Format: 96-well round-bottom microtiter plates.

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5]

-

Inoculum:

CFU/mL.

Step-by-Step Procedure

-

Compound Preparation:

-

Prepare 10 mM stock solutions of synthesized analogs in 100% DMSO .

-

Dilute stocks 1:100 in CAMHB to create the starting working concentration (e.g., 128

g/mL, 1% DMSO).

-

-

Plate Layout (Serial Dilution):

-

Add 100

L of CAMHB to columns 2–12 of the 96-well plate. -

Add 200

L of the starting compound solution to Column 1. -

Perform 2-fold serial dilutions: Transfer 100

L from Col 1 -

Controls:

-

Column 11: Growth Control (Bacteria + Media + DMSO, no drug).

-

Column 12: Sterility Control (Media only).

-

-

-

Inoculation:

-

Prepare bacterial suspension (0.5 McFarland standard) and dilute 1:100 in CAMHB.

-

Add 100

L of diluted inoculum to wells in Columns 1–11. -

Final Volume: 200

L/well. -

Final DMSO: 0.5% (non-toxic to most bacteria).

-

-

Incubation & Readout:

-

Incubate at 35

2°C for 16–20 hours. -

Readout: Visual inspection for turbidity (pellet formation).

-

MIC Definition: The lowest concentration with no visible growth.

-

Optional: Add 30

L Resazurin (0.01%) and incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).

-

Data Summary & Interpretation

| Parameter | Recommended Value | Notes |

| Reaction Scale | 0.5 – 1.0 mmol | Ideal for initial library generation. |

| Coupling Yield | > 80% | HATU is highly efficient; lower yields suggest steric hindrance. |

| MIC Target | < 16 | "Hit" threshold for unoptimized leads. |

| Solubility | > 50 |

Troubleshooting Guide

-

Low Yield: If the amine is an aniline (electron-deficient), heat the reaction to 50°C.

-

Precipitation in MIC: If the compound crashes out in CAMHB, reduce the top concentration or use a cyclodextrin additive (though this may shift MIC).

-

Trailing Endpoints: If using Resazurin, partial color change (purple) at the MIC border indicates bacteriostatic rather than bactericidal activity.

References

-

Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[4][6][7][8] 11th Edition. CLSI, Wayne, PA.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.

Sources

- 1. youtube.com [youtube.com]

- 2. growingscience.com [growingscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Utilizing 5-(Trifluoromethyl)pyridine-3-carboxamide (TFNA-AM) in Agrochemical Research

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-(Trifluoromethyl)pyridine-3-carboxamide, commonly known as TFNA-AM, in agrochemical research. TFNA-AM is the major bioactive metabolite of the commercial insecticide Flonicamid.[1] Understanding the activity and behavior of this metabolite is crucial for comprehensive efficacy studies, resistance management, and environmental fate analysis of the parent compound. These notes detail the scientific rationale, step-by-step protocols for insecticidal bioassays, and methodologies for investigating its mechanism of action, with a focus on its role as a chordotonal organ modulator.

Introduction and Scientific Rationale

5-(Trifluoromethyl)pyridine-3-carboxamide (TFNA-AM) is a key metabolite of Flonicamid, a systemic pyridinecarboxamide insecticide used to control piercing-sucking insects like aphids, whiteflies, and leafhoppers.[2][3][4] Flonicamid itself is recognized for its unique mode of action; it is a selective feeding blocker that does not exhibit cross-resistance with major insecticide classes like neonicotinoids or pyrethroids.[2][5] The insecticidal activity stems from its ability to disrupt the function of chordotonal organs, which are specialized mechanosensory structures in insects responsible for proprioception, hearing, and gravity sensing.[1][6][7] This disruption leads to a rapid cessation of feeding, ataxia, and eventual starvation of the insect pest.[8][9]

Recent research has revealed that TFNA-AM, the major metabolite of Flonicamid, is a potent stimulator of insect chordotonal organs, suggesting it is a primary active compound responsible for the observed insecticidal effects.[1] Therefore, studying TFNA-AM directly is not merely an academic exercise; it is essential for:

-

Defining the True Active Ingredient: Determining if the metabolite is more or less active than the parent compound.

-

Metabolic Fate Studies: Understanding how Flonicamid is processed within the target pest and the plant.

-

Resistance Monitoring: Assessing if resistance mechanisms involve altered metabolic pathways of Flonicamid to TFNA-AM.

-

Ecotoxicology: Evaluating the environmental persistence and activity of key metabolites.

This guide provides the foundational protocols to empower researchers to explore these critical areas.

Compound Specifications and Handling

Before initiating any experimental work, it is crucial to understand the properties of TFNA-AM and handle it appropriately.

| Property | Data | Source |

| IUPAC Name | 4-(Trifluoromethyl)nicotinamide | [4] |

| Common Name | TFNA-AM | [1][4] |

| CAS Number | 158062-67-0 (for parent Flonicamid) | [2] |

| Molecular Formula | C₇H₅F₃N₂O | [10] |

| Molecular Weight | 190.13 g/mol | [10] |

| Appearance | Typically a solid | |

| Solubility | Soluble in organic solvents like Acetone, DMF. | General Knowledge |

Safety & Handling:

-

Always consult the Material Safety Data Sheet (MSDS) provided by the supplier before use.

-

Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood, especially when dealing with powdered forms or preparing stock solutions.

-

For stock solution preparation, use an appropriate solvent such as analytical-grade acetone or dimethylformamide (DMF).

Core Application: Insecticidal Bioassays

The primary application of TFNA-AM in research is to quantify its insecticidal activity, typically against piercing-sucking insects. The following protocols are designed to be robust and self-validating through the inclusion of necessary controls.

Protocol 1: Systemic Activity Assessment via Leaf-Dip Bioassay

Rationale: The leaf-dip bioassay is a standard method for evaluating the efficacy of systemic and contact insecticides against sap-feeding insects.[11][12] This protocol determines the concentration of TFNA-AM required to cause mortality or feeding cessation, allowing for the calculation of a lethal concentration (LC₅₀) or effective concentration (EC₅₀).

Materials:

-

TFNA-AM, technical grade

-

Flonicamid (as a positive control)

-

Acetone (or other suitable solvent)

-

Triton X-100 or similar non-ionic surfactant

-

Deionized water

-

Host plants (e.g., cotton, cabbage, fava bean) with healthy, fully expanded leaves

-

Target insects (e.g., Green Peach Aphid, Myzus persicae)

-

Petri dishes (with ventilated lids)

-

Agar (1.5-2.0%)

-

Fine-tipped paintbrush, forceps

-

Environmental growth chamber (25±2°C, >60% RH, 16:8 L:D photoperiod)

Step-by-Step Methodology:

-

Preparation of Test Solutions: a. Prepare a 10,000 ppm (mg/L) stock solution of TFNA-AM in acetone. b. Create a serial dilution from the stock solution to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 ppm). c. For each concentration, add the corresponding volume of the acetone stock to deionized water containing 0.1% (v/v) Triton X-100. Ensure the final acetone concentration does not exceed 0.5% in the test solution. d. Prepare a positive control using Flonicamid at a known effective concentration. e. Prepare a negative control using deionized water with 0.1% Triton X-100 and 0.5% acetone.

-

Leaf Treatment: a. Prepare agar slants in petri dishes by pouring approximately 10 mL of warm agar into each dish and allowing it to set at an angle.[11] b. Excise healthy leaves from untreated host plants, ensuring each has a petiole. c. Individually dip each leaf into a test solution for 20-30 seconds with gentle agitation.[11] d. Allow the leaves to air-dry completely on a paper towel. e. Once dry, insert the petiole of each treated leaf into the agar slant in a petri dish. The agar will maintain leaf turgidity.

-

Insect Infestation: a. Using a fine-tipped paintbrush, carefully transfer 20-30 adult aphids onto each treated leaf disc. b. Secure the ventilated lid on each petri dish. c. Arrange the dishes in a randomized complete block design within the environmental growth chamber.

-

Data Collection and Analysis: a. Assess aphid mortality at 24, 48, and 72 hours post-infestation. b. An aphid is considered dead if it does not move when gently prodded with the paintbrush.[11] c. Correct for control mortality using Abbott's formula if mortality in the negative control exceeds 5%. d. Analyze the dose-response data using probit analysis to calculate LC₅₀ values and their 95% confidence intervals.[13][14]

Causality and Validation:

-

Why Acetone? Acetone is used to dissolve the technical-grade compound before dilution in water. The negative control validates that the low concentration of acetone itself is not toxic to the insects.

-

Why Triton X-100? The surfactant ensures uniform wetting and spreading of the test solution across the leaf surface.

-

Why Agar Slants? This technique keeps the leaf alive and fresh for the duration of the assay (up to 96 hours), which is critical for systemic insecticide testing.[11]

-

Why a Positive Control? Comparing the activity of TFNA-AM to its parent compound, Flonicamid, provides a direct measure of its relative potency.

Mechanistic Studies: Probing the Mode of Action

Understanding how TFNA-AM works is as important as knowing that it works. Since its parent compound modulates chordotonal organs, a key experiment is to observe its effect on insect feeding behavior.

Protocol 2: Electrical Penetration Graph (EPG) for Feeding Behavior Analysis

Rationale: EPG is a powerful technique that creates an electrical circuit through an insect and its host plant, allowing for real-time monitoring of its stylet activities.[15][16] Different feeding behaviors (e.g., probing, salivation into the phloem, active ingestion from the phloem) produce distinct, recognizable waveforms.[16] A feeding blocker like Flonicamid, and presumably TFNA-AM, will cause a significant and quantifiable change in these waveform patterns, typically preventing sustained phloem ingestion.

Conceptual Workflow (as a full EPG protocol is highly specialized):

-

System Setup: An aphid is connected to an EPG electrode with conductive silver paint. The plant is connected to a separate electrode, completing a circuit when the aphid inserts its stylet into the plant tissue.[15]

-

Plant Treatment: Prepare host plants treated systemically with TFNA-AM via soil drench. Use untreated plants as a control.

-

Data Recording: Place the wired aphid on a leaf and record the EPG signal for a prolonged period (e.g., 8 hours).

-

Waveform Analysis: The resulting EPG output is analyzed to quantify the duration and frequency of different feeding phases. Key waveforms include:

-

C: Pathway phase (stylet navigating through plant tissue).

-

E1: Salivation into the phloem sieve element.

-

E2: Active ingestion from the phloem.[16]

-

G: Active ingestion from the xylem.

-

-

Interpretation: A potent feeding blocker like TFNA-AM is expected to drastically reduce or completely eliminate the E2 (phloem ingestion) waveform compared to aphids on control plants. The insects may show repeated, failed attempts to initiate feeding (numerous short C and E1 phases) but will be unable to sustain ingestion. This provides direct evidence of the antifeedant effect.

Visualizations: Workflows and Pathways

Diagram 1: General Insecticide Screening Workflow

This diagram illustrates the logical flow from compound acquisition to final data analysis in a typical screening program.

Caption: Workflow for evaluating the insecticidal activity of TFNA-AM.

Diagram 2: Metabolic Pathway of Flonicamid

This diagram shows the conversion of the parent compound, Flonicamid, into its key metabolites within the target organism or plant.

Caption: Simplified metabolic pathway of Flonicamid to TFNA-AM.

References

- Vertex AI Search. (2022, May 13).

- Grokipedia. Chordotonal organ.

- POMAIS Agriculture. Flonicamid Insecticide.

- PubMed. (2022, November 15).

- PLOS One. (2025, April 3). Machine learning for automated electrical penetration graph analysis of aphid feeding behavior: Accelerating research on insect-plant interactions.

- Passion Entomologie. (2015, June 5). Sensory receptors in insects: Mechanoreceptors – Part II: Chordotonic organs.

- Aphid-AutoEPG. (2014). APHID-AUTOEPG SOFTWARE FOR ANALYSING ELECTRICALLY MONITORED FEEDING BEHAVIOUR OF APHIDS.

- Wikipedia. Chordotonal organ.

- PubMed. (2004, April 15). The structure and function of auditory chordotonal organs in insects.

- Grokipedia. Flonicamid.

- Aphid-AutoEPG. (2014, June 19). Aphid-AutoEPG software for analysing electrically monitored feeding behaviour of aphids.

- PMC. (2025, April 3). Machine learning for automated electrical penetration graph analysis of aphid feeding behavior: Accelerating research on insect-plant interactions.

- Sentonpharm.

- The National Cotton Council. (2006). Flonicamid - A Novel Mode of action for Piercing Sucking Insects.

- FAO. 5.15 FLONICAMID (282).

- PMC - NIH. Bioassays for Monitoring Insecticide Resistance.

- Research Square. (2017, February 2).

- LSU Scholarly Repository. (2010, December 30). Bioassays for monitoring insecticide resistance.

- ResearchGate.

- Teramene, R., & Prager, S. M.

- World Health Organiz

- Brewing Science. (2019, June 15). Transfer of flonicamid and its metabolites (TFNA, TFNG and TFNA-AM) from hops into beer during wort boiling and during dry hop.

- Agilent. Fast Analysis of Flonicamid and Its Metabolites in Agricultural Foods by RPLC-MS/MS.

- CORE.

- ResearchGate. (PDF) Bioassays for Monitoring Insecticide Resistance.

- Google Patents.

- Regulations.gov. (2018, May 9). Flonicamid (128016); Petition for the Establishment of Uses and Permanent Tolerances for Clover, Crop Group Conversions.

- FAO.org. FLONICAMID (282).

- ResearchGate. (2025, December 6). An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids.

- European Patent Office. (2014, October 16).

- PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Regulations.gov. (2025, April 17). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460.

- Sigma-Aldrich. 5-(Trifluoromethyl)pyridine-3-carboxylic acid 95 131747-40-5.

- ChemicalBook. 5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxamide.

- PMC. (2025, October 29).

- Arabian Journal of Chemistry.

- ResearchGate. (2025, October 21). The importance of trifluoromethyl pyridines in crop protection | Request PDF.

Sources

- 1. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flonicamid Insecticide | POMAIS [allpesticides.com]

- 3. grokipedia.com [grokipedia.com]

- 4. fao.org [fao.org]

- 5. News - Development status and characteristics of flonicamid [sentonpharm.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Chordotonal organ - Wikipedia [en.wikipedia.org]

- 8. A new insect growth regulator that has attracted much attention in the market - flonicamid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 9. cotton.org [cotton.org]

- 10. agilent.com [agilent.com]

- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 12. researchgate.net [researchgate.net]

- 13. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repository.lsu.edu [repository.lsu.edu]

- 15. Machine learning for automated electrical penetration graph analysis of aphid feeding behavior: Accelerating research on insect-plant interactions | PLOS One [journals.plos.org]

- 16. Machine learning for automated electrical penetration graph analysis of aphid feeding behavior: Accelerating research on insect-plant interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of 5-(Trifluoromethyl)pyridine-3-carboxamide in Biological Matrices

Abstract: This document provides a comprehensive guide for the quantitative analysis of 5-(Trifluoromethyl)pyridine-3-carboxamide in biological samples, such as human plasma and urine. The protocols detailed herein are designed for researchers in drug metabolism, pharmacokinetics, and toxicology, offering robust and reliable methods for accurate quantification. The primary recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which provides superior sensitivity and selectivity. Alternative methods and sample preparation techniques are also discussed to accommodate various laboratory capabilities and research needs. All methodologies are presented with a focus on scientific integrity, aligning with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.

Introduction: The Significance of Quantifying 5-(Trifluoromethyl)pyridine-3-carboxamide

5-(Trifluoromethyl)pyridine-3-carboxamide is a chemical entity of growing interest in pharmaceutical and agrochemical research. Its structural motifs, the trifluoromethyl group and the pyridine carboxamide core, are prevalent in many biologically active molecules. The trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability. The pyridine carboxamide structure is a key pharmacophore in a variety of therapeutic agents. Accurate quantification of this compound in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for assessing its efficacy and safety.

Foundational Principles: Ensuring Methodological Trustworthiness

The reliability of any bioanalytical data hinges on the robustness and validation of the analytical method. This guide is built upon the foundational principles of bioanalytical method validation as stipulated by regulatory bodies like the FDA and EMA.[1][2] The objective is to ensure that the developed method is fit for its intended purpose, delivering accurate and reproducible results.[3][4]

Core Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample.

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Recovery: The efficiency of the sample preparation process in extracting the analyte from the biological matrix.

-

Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, and long-term storage).

Primary Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[2] The method involves chromatographic separation of the analyte from matrix components followed by detection using a tandem mass spectrometer.

Rationale for LC-MS/MS

The choice of LC-MS/MS is driven by the need for high sensitivity to detect low concentrations of the analyte and its metabolites, and high selectivity to minimize interference from the complex biological matrix.

Proposed LC-MS/MS Method Development

The following protocol outlines the steps to develop a robust LC-MS/MS method for 5-(Trifluoromethyl)pyridine-3-carboxamide.

3.2.1. Mass Spectrometry Parameters

A crucial first step is to determine the optimal mass spectrometric conditions for the analyte and a suitable internal standard (IS). A stable isotope-labeled (SIL) internal standard of 5-(Trifluoromethyl)pyridine-3-carboxamide would be ideal as it shares very similar physicochemical properties with the analyte, thus compensating for variability in sample preparation and matrix effects.[3][4] If a SIL-IS is unavailable, a structurally similar compound can be used.

Protocol for MS Parameter Optimization:

-

Prepare a standard solution of 5-(Trifluoromethyl)pyridine-3-carboxamide (approx. 1 µg/mL in methanol or acetonitrile).

-

Directly infuse the solution into the mass spectrometer using a syringe pump.

-

Acquire full scan mass spectra in both positive and negative electrospray ionization (ESI) modes to identify the precursor ion (typically [M+H]⁺ or [M-H]⁻). Given the presence of basic nitrogen atoms in the pyridine ring, positive ionization is expected to be more efficient.

-

Perform a product ion scan on the selected precursor ion to identify the most stable and abundant fragment ions.

-

Select the most intense precursor-to-product ion transition for Multiple Reaction Monitoring (MRM) for quantification (quantifier) and a second transition for confirmation (qualifier).

-

Optimize MS parameters such as collision energy (CE) and cone voltage (CV) for the selected MRM transitions to maximize signal intensity.

Predicted MS/MS Transitions: While experimental determination is necessary, a plausible fragmentation pathway for 5-(Trifluoromethyl)pyridine-3-carboxamide ([M+H]⁺) would involve the loss of the carboxamide group or cleavage of the trifluoromethyl group.

3.2.2. Chromatographic Conditions

The goal of the chromatographic separation is to resolve the analyte from any interfering components in the matrix, thereby reducing matrix effects and ensuring accurate quantification.

Recommended Starting Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for better ESI+ response. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for elution. |

| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. | A gradient elution is generally effective for complex biological samples. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for the recommended column dimensions. |

| Column Temperature | 40 °C | Can improve peak shape and reproducibility. |

| Injection Volume | 5 - 10 µL | A smaller injection volume can minimize matrix effects. |

Sample Preparation: A Critical Step for Reliable Results